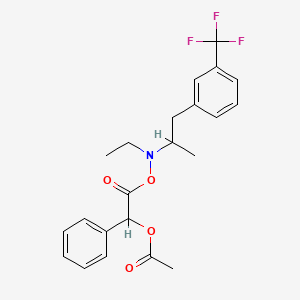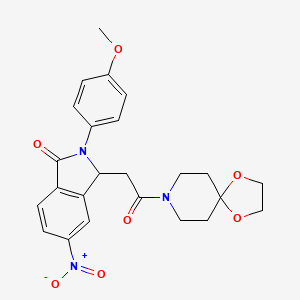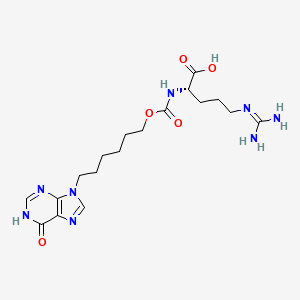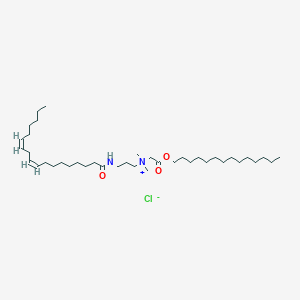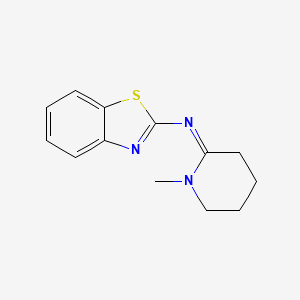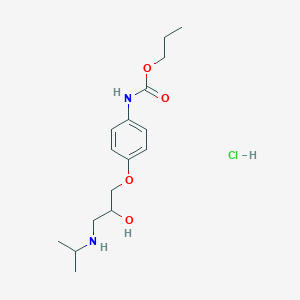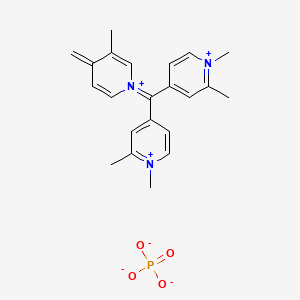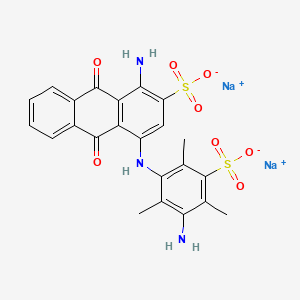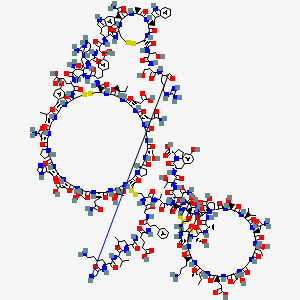
Laticauda semifasciata III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laticauda semifasciata III is a neurotoxic protein component derived from the venom of the sea snake Laticauda semifasciata. This compound consists of 66 amino acid residues and features five disulfide bridges . It is known for its weak and reversible neurotoxic effects, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The isolation of Laticauda semifasciata III involves several chromatographic techniques. Initially, the venom is subjected to CM-cellulose column chromatography, which helps in separating the different components based on their charge properties . Further purification steps include gel filtration and high-performance liquid chromatography to achieve a high degree of purity.
Analyse Des Réactions Chimiques
Laticauda semifasciata III undergoes various chemical reactions, primarily involving its amino acid residues and disulfide bridges. Common reactions include oxidation and reduction, which can alter the disulfide bridges and affect the protein’s structure and function. The major products formed from these reactions are typically modified versions of the original protein, with changes in their neurotoxic properties .
Applications De Recherche Scientifique
Laticauda semifasciata III has several scientific research applications:
Chemistry: It is used to study protein folding and disulfide bridge formation.
Biology: Researchers use it to understand the mechanisms of neurotoxicity and the role of specific amino acid residues in protein function.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in developing treatments for neurodegenerative diseases.
Industry: It serves as a model compound for developing new chromatographic techniques and purification methods.
Mécanisme D'action
The neurotoxic effects of Laticauda semifasciata III are primarily due to its interaction with specific molecular targets in the nervous system. The compound binds to acetylcholine receptors, inhibiting their function and leading to a reversible blockade of nerve signal transmission. This interaction disrupts normal neuronal communication, resulting in the observed neurotoxic effects .
Comparaison Avec Des Composés Similaires
Laticauda semifasciata III is unique compared to other neurotoxic proteins from sea snake venom due to its specific amino acid sequence and the arrangement of its disulfide bridges. Similar compounds include:
Erabutoxins a, b, and c: These are other neurotoxic proteins from Laticauda semifasciata venom, but they differ in their amino acid sequences and neurotoxic potency.
Laticauda colubrina and Laticauda laticaudata venom components: These compounds share some structural similarities but have different neurotoxic properties and molecular targets.
This compound stands out due to its unique combination of weak and reversible neurotoxic effects, making it a valuable tool for scientific research.
Propriétés
Numéro CAS |
79955-79-6 |
|---|---|
Formule moléculaire |
C305H458N86O100S10 |
Poids moléculaire |
7250 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(3R,8R,11S,14S,17S,20S,26S,29S,32S,35S,38S)-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(1R,2aR,4S,7S,9aS,10S,12aS,13S,15aS,16S,19R,21aS,22S,24aS,25S,28S,31R,34S,37S,40S,46S,49S,52S,55S,58S,64R,69R,72S,75S,78S,81S,84S,87S,93S,96S,99S)-10,46-bis(4-aminobutyl)-2a-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-22,93-bis(2-amino-2-oxoethyl)-15a,75-bis(3-amino-3-oxopropyl)-58-benzyl-9a-[(2S)-butan-2-yl]-40-(3-carbamimidamidopropyl)-12a,55-bis(2-carboxyethyl)-81-(carboxymethyl)-72,78-bis[(1R)-1-hydroxyethyl]-13,21a,34,37-tetrakis(hydroxymethyl)-4,99-bis[(4-hydroxyphenyl)methyl]-84-(1H-imidazol-5-ylmethyl)-16,28-bis(1H-indol-3-ylmethyl)-25-methyl-52,96-bis(2-methylpropyl)-1a,2,5,8,8a,11,11a,14,14a,17,17a,20,20a,23,23a,26,29,29a,32,35,38,41,44,47,50,53,56,59,62,71,74,77,80,83,86,92,95,98-octatriacontaoxo-7,49-di(propan-2-yl)-4a,5a,31a,32a,66,67-hexathia-a,3,6,7a,9,10a,12,13a,15,16a,18,19a,21,22a,24,27,28a,30,33,36,39,42,45,48,51,54,57,60,63,70,73,76,79,82,85,91,94,97-octatriacontazapentacyclo[67.37.23.419,31.087,91.0124,128]tritriacontahectane-64-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-11-(4-aminobutyl)-29-(2-amino-2-oxoethyl)-14-[(2S)-butan-2-yl]-17-(2-carboxyethyl)-20,26-bis[(1R)-1-hydroxyethyl]-35-(hydroxymethyl)-2,10,13,16,19,22,25,28,31,34,37-undecaoxo-32-propan-2-yl-5,6-dithia-1,9,12,15,18,21,24,27,30,33,36-undecazabicyclo[36.3.0]hentetracontane-8-carbonyl]amino]-7-(4-aminobutyl)-10-(carboxymethyl)-16-(hydroxymethyl)-13-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C305H458N86O100S10/c1-25-142(13)234-292(479)344-173(58-37-41-91-309)252(439)369-207(284(471)373-206-131-497-493-128-203(368-251(438)171(56-35-39-89-307)340-267(454)191(111-229(425)426)348-244(431)146(17)333-272(459)196(121-393)364-283(206)470)279(466)355-189(108-218(314)410)269(456)386-240(152(23)402)296(483)361-193(103-157-68-74-163(406)75-69-157)299(486)391-97-47-63-214(391)303(490)491)132-499-501-135-209(301(488)390-96-46-62-213(390)287(474)367-200(125-397)276(463)380-233(141(11)12)291(478)359-190(109-219(315)411)270(457)384-236(148(19)398)288(475)329-119-224(416)377-237(149(20)399)294(481)346-179(258(445)381-234)81-87-228(423)424)375-297(484)238(150(21)400)383-245(432)147(18)331-242(429)144(15)334-277(464)201-126-492-500-134-210-302(489)389-95-45-61-212(389)286(473)366-195(120-392)249(436)328-117-222(414)336-174(76-82-215(311)407)253(440)341-178(80-86-227(421)422)257(444)382-235(143(14)26-2)293(480)374-208(133-498-494-127-202(370-255(442)176(78-84-225(417)418)338-246(433)166(310)52-42-92-322-304(317)318)278(465)351-183(101-155-64-70-161(404)71-65-155)263(450)349-180(98-137(3)4)262(449)360-194(110-220(316)412)300(487)388-94-44-60-211(388)285(472)357-187(106-160-115-321-136-330-160)266(453)356-192(112-230(427)428)271(458)387-239(151(22)401)295(482)345-175(77-83-216(312)408)259(446)385-241(153(24)403)298(485)376-210)281(468)352-184(102-156-66-72-162(405)73-67-156)268(455)379-231(139(7)8)289(476)343-172(57-36-40-90-308)250(437)362-198(123-395)274(461)353-186(105-159-114-325-168-54-33-31-51-165(159)168)265(452)371-204-129-495-496-130-205(372-264(451)185(104-158-113-324-167-53-32-30-50-164(158)167)347-243(430)145(16)332-260(447)188(107-217(313)409)354-280(204)467)282(469)365-199(124-396)275(462)363-197(122-394)273(460)339-169(59-43-93-323-305(319)320)247(434)326-116-221(413)335-170(55-34-38-88-306)256(443)378-232(140(9)10)290(477)358-181(99-138(5)6)261(448)342-177(79-85-226(419)420)254(441)350-182(100-154-48-28-27-29-49-154)248(435)327-118-223(415)337-201/h27-33,48-51,53-54,64-75,113-115,136-153,166,169-214,231-241,324-325,392-406H,25-26,34-47,52,55-63,76-112,116-135,306-310H2,1-24H3,(H2,311,407)(H2,312,408)(H2,313,409)(H2,314,410)(H2,315,411)(H2,316,412)(H,321,330)(H,326,434)(H,327,435)(H,328,436)(H,329,475)(H,331,429)(H,332,447)(H,333,459)(H,334,464)(H,335,413)(H,336,414)(H,337,415)(H,338,433)(H,339,460)(H,340,454)(H,341,440)(H,342,448)(H,343,476)(H,344,479)(H,345,482)(H,346,481)(H,347,430)(H,348,431)(H,349,450)(H,350,441)(H,351,465)(H,352,468)(H,353,461)(H,354,467)(H,355,466)(H,356,453)(H,357,472)(H,358,477)(H,359,478)(H,360,449)(H,361,483)(H,362,437)(H,363,462)(H,364,470)(H,365,469)(H,366,473)(H,367,474)(H,368,438)(H,369,439)(H,370,442)(H,371,452)(H,372,451)(H,373,471)(H,374,480)(H,375,484)(H,376,485)(H,377,416)(H,378,443)(H,379,455)(H,380,463)(H,381,445)(H,382,444)(H,383,432)(H,384,457)(H,385,446)(H,386,456)(H,387,458)(H,417,418)(H,419,420)(H,421,422)(H,423,424)(H,425,426)(H,427,428)(H,490,491)(H4,317,318,322)(H4,319,320,323)/t142-,143-,144-,145-,146-,147-,148+,149+,150+,151+,152+,153+,166-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,231-,232-,233-,234-,235-,236-,237-,238-,239-,240-,241-/m0/s1 |
Clé InChI |
VLKWCUBWIFHGLB-GFYSSRGUSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC5=CNC6=CC=CC=C65)C)CC(=O)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC7=CC=C(C=C7)O)C(C)C)CCCCN)CO)CC8=CNC9=CC=CC=C98)CO)CO)CCCNC(=N)N)CCCCN)C(C)C)CC(C)C)CCC(=O)O)CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3CCCN3C2=O)CO)C(C)C)CC(=O)N)[C@@H](C)O)[C@@H](C)O)CCC(=O)O)[C@@H](C)CC)CCCCN)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)C)CC(=O)O)CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N2CCC[C@H]2C(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)CCC(=O)N)CO)[C@@H](C)O)CCC(=O)N)[C@@H](C)O)CC(=O)O)CC1=CN=CN1)CC(=O)N)CC(C)C)CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |
SMILES canonique |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CNC6=CC=CC=C65)C)CC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC7=CC=C(C=C7)O)C(C)C)CCCCN)CO)CC8=CNC9=CC=CC=C98)CO)CO)CCCNC(=N)N)CCCCN)C(C)C)CC(C)C)CCC(=O)O)CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C2=O)CO)C(C)C)CC(=O)N)C(C)O)C(C)O)CCC(=O)O)C(C)CC)CCCCN)C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)C)CC(=O)O)CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N2CCCC2C(=O)O)C(=O)N2CCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)O)CCC(=O)N)CO)C(C)O)CCC(=O)N)C(C)O)CC(=O)O)CC1=CN=CN1)CC(=O)N)CC(C)C)CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



